molecular formula C11H16N2O4 B12859127 L-Tryptophan dihydrate

L-Tryptophan dihydrate

Cat. No.: B12859127
M. Wt: 240.26 g/mol
InChI Key: JYODKWBILYWWLO-WWPIYYJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tryptophan dihydrate is a naturally occurring amino acid that is essential for human and animal nutrition. It is a derivative of L-Tryptophan, an aromatic amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including serotonin, melatonin, and niacin . This compound is widely used in the food, pharmaceutical, and animal feed industries due to its various health benefits and applications.

Chemical Reactions Analysis

Types of Reactions: L-Tryptophan dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of its derivatives and for its metabolic functions in biological systems .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the chemical reactions of this compound include serotonin, melatonin, and niacin. These products are crucial for various physiological functions, including mood regulation, sleep, and energy metabolism .

Mechanism of Action

L-Tryptophan dihydrate exerts its effects through several molecular targets and pathways. It is a biochemical precursor for serotonin, melatonin, and niacin . The conversion of this compound to serotonin involves the enzyme tryptophan hydroxylase, which converts it to 5-hydroxytryptophan (5-HTP). 5-HTP is then decarboxylated to serotonin by aromatic-L-amino acid decarboxylase . Serotonin is further metabolized to melatonin in the pineal gland . Additionally, this compound is involved in the kynurenine pathway, leading to the synthesis of niacin .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;dihydrate

InChI

InChI=1S/C11H12N2O2.2H2O/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;;/h1-4,6,9,13H,5,12H2,(H,14,15);2*1H2/t9-;;/m0../s1

InChI Key

JYODKWBILYWWLO-WWPIYYJJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.O.O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.O.O

Origin of Product

United States

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